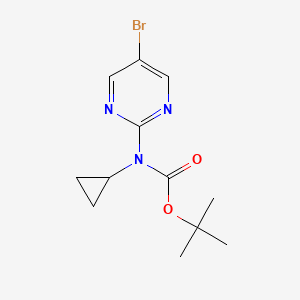

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-bromopyrimidin-2-yl)-N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16(9-4-5-9)10-14-6-8(13)7-15-10/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFKUGYFFRKJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682416 | |

| Record name | tert-Butyl (5-bromopyrimidin-2-yl)cyclopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-89-2 | |

| Record name | 1,1-Dimethylethyl N-(5-bromo-2-pyrimidinyl)-N-cyclopropylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-bromopyrimidin-2-yl)cyclopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate: A Key Building Block for Kinase Inhibitors

Introduction: Strategic Importance in Medicinal Chemistry

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate has emerged as a crucial heterocyclic building block for drug discovery and development professionals. Its unique trifunctional architecture, comprising a reactive bromopyrimidine core, a conformationally constrained cyclopropylamine moiety, and a labile tert-butyloxycarbonyl (Boc) protecting group, offers a versatile platform for the synthesis of complex molecular scaffolds. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, characterization data, and its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. The strategic placement of the bromine atom at the C5 position makes it an ideal handle for palladium-catalyzed cross-coupling reactions, while the N-cyclopropyl group often imparts favorable metabolic stability and binding interactions in the final active pharmaceutical ingredients (APIs).[1]

Molecular Structure and Physicochemical Properties

The structural features of this compound are central to its utility. The electron-deficient pyrimidine ring, further activated by the bromine atom, predisposes the molecule to nucleophilic substitution and cross-coupling reactions. The Boc group serves as a reliable protecting group for the secondary amine, which can be efficiently removed under acidic conditions to allow for further derivatization.[2]

It is important to note that two closely related structures are sometimes referenced in chemical databases. This guide focuses on the N-cyclopropyl derivative, for which the CAS Number 827628-33-1 is most consistently cited by suppliers.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 827628-33-1 | [3] |

| Molecular Formula | C₁₂H₁₆BrN₃O₂ | [4] |

| Molecular Weight | 314.18 g/mol | [3] |

| Monoisotopic Mass | 313.0426 Da | [4] |

| Predicted XlogP | 1.8 | [4] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents such as DCM, THF, and ethyl acetate. | Inferred |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext];// Atom nodes N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; N_cyclopropyl [label="N"]; C_cyclopropyl [label="CH"]; CH2_1 [label="CH₂"]; CH2_2 [label="CH₂"]; C_boc [label="C=O"]; O_boc [label="O"]; C_tertbutyl [label="C(CH₃)₃"];

// Edges for pyrimidine ring C2 -- N1 [len=1.5]; N1 -- C6 [len=1.5]; C6 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- N3 [len=1.5]; N3 -- C2 [len=1.5];

// Substituents C5 -- Br [len=1.5]; C2 -- N_cyclopropyl [len=1.5];

// Cyclopropyl group N_cyclopropyl -- C_cyclopropyl [len=1.5]; C_cyclopropyl -- CH2_1 [len=1.0]; C_cyclopropyl -- CH2_2 [len=1.0]; CH2_1 -- CH2_2 [len=1.0];

// Boc group N_cyclopropyl -- C_boc [len=1.5]; C_boc -- O_boc [len=1.5]; O_boc -- C_tertbutyl [len=1.5];

// Double bonds in pyrimidine ring edge [style=invis]; N1 -- C4; C5 -- C2; C6 -- N3; }

Caption: Molecular structure of this compound.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis logically proceeds from the commercially available precursor, 5-bromopyrimidin-2-amine. The first step involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to introduce the cyclopropyl group, followed by the protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O).

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of N-cyclopropyl-5-bromopyrimidin-2-amine

-

Rationale: This step introduces the key cyclopropyl moiety. A Buchwald-Hartwig amination is a robust choice for this transformation, offering high yields and good functional group tolerance. The choice of a bulky phosphine ligand is critical to facilitate the reductive elimination step for the sterically demanding secondary amine product.

-

Procedure:

-

To a flame-dried Schlenk flask, add 5-bromopyrimidin-2-amine (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand such as XPhos (0.05 eq.).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene, followed by cyclopropylamine (1.5 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (2.0 eq.).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

-

Step 2: Synthesis of this compound

-

Rationale: The Boc group is installed to prevent side reactions at the nitrogen atom during subsequent coupling reactions and to modify the solubility of the molecule. Di-tert-butyl dicarbonate is the standard reagent for this transformation.[5][6]

-

Procedure:

-

Dissolve N-cyclopropyl-5-bromopyrimidin-2-amine (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a base such as triethylamine (1.5 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which can be further purified by recrystallization or flash chromatography if necessary.

-

Characterization Data (Predicted)

Due to the absence of published experimental spectra for the title compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its constituent fragments and data from structurally similar compounds.

Table 2: Predicted NMR Data for this compound (in CDCl₃)

| Data Type | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~8.7 (s, 2H) | Pyrimidine C4-H, C6-H |

| ~3.0-3.2 (m, 1H) | Cyclopropyl N-CH | |

| ~1.5 (s, 9H) | tert-Butyl (CH₃)₃ | |

| ~0.8-1.2 (m, 4H) | Cyclopropyl -CH₂-CH₂- | |

| ¹³C NMR | ~160 | Pyrimidine C2 |

| ~158 | Pyrimidine C4, C6 | |

| ~154 | Carbamate C=O | |

| ~115 | Pyrimidine C5-Br | |

| ~82 | tert-Butyl quaternary C | |

| ~35 | Cyclopropyl N-CH | |

| ~28 | tert-Butyl CH₃ | |

| ~10-15 | Cyclopropyl CH₂ |

Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C5-bromo position.

Suzuki-Miyaura Coupling

This reaction is a powerful tool for forming C-C bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents. The Boc-protected substrate is well-suited for these conditions, which typically involve a palladium catalyst, a phosphine ligand, and a base in a mixture of an organic solvent and water.

Caption: Suzuki-Miyaura coupling of the title compound.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, introducing various amine functionalities at the C5 position. This is particularly relevant for synthesizing molecules that target the ATP-binding pocket of kinases, where hydrogen bonding with amine groups is often crucial for affinity.

Application in Drug Discovery: A Gateway to IRAK4 Inhibitors

The 2-amino-5-aryl pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design. Notably, derivatives of this compound are key intermediates in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a high-value target for treating autoimmune and inflammatory diseases, as well as certain types of cancers like B-cell lymphomas.[8][9]

The synthesis of an IRAK4 inhibitor, for example, would involve a Suzuki coupling of the title compound with a suitable arylboronic acid, followed by the deprotection of the Boc group under acidic conditions to liberate the N-cyclopropylamine for further functionalization or to serve as a key binding motif in the final molecule.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of its precursor, 5-bromopyrimidin-2-amine, and other related brominated heterocyclic compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

-

Toxicity: Assumed to be harmful if swallowed, and may cause skin and eye irritation.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its well-defined reactive sites allow for sequential and controlled functionalization, providing a reliable pathway to complex molecular architectures. Its demonstrated utility in the synthesis of IRAK4 inhibitors underscores its importance for researchers and scientists engaged in the development of next-generation targeted therapies. This guide provides the foundational knowledge required to effectively handle, synthesize, and strategically deploy this versatile intermediate in drug discovery programs.

References

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 16, 2026, from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Retrieved January 16, 2026, from [Link]

-

Hindawi. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved January 16, 2026, from [Link]

-

Dana Bioscience. (n.d.). tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate 50mg. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). N-(2-cyclopropylpropyl)-5-nitropyrimidin-2-amine. Retrieved January 16, 2026, from [Link]

- Google Patents. (2014). WO2014026657A2 - A process for the preparation of a derivative of 2-methyl-2'-phenylpropionic acid using new intermediates.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 16, 2026, from [Link]

-

Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved January 16, 2026, from [Link]

-

MDPI. (2020). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Retrieved January 16, 2026, from [Link]

-

PubMed. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][2][4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Retrieved January 16, 2026, from [Link]

-

PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved January 16, 2026, from [Link]

- Google Patents. (2010). WO2010049401A1 - Method for the synthesis of a ramipril intermediate.

-

NIH. (2021). Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. Retrieved January 16, 2026, from [Link]

- Google Patents. (2021). WO2021034815A1 - Methods of making incretin analogs.

- Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2022). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Retrieved January 16, 2026, from [Link]

- Google Patents. (2021). CN112679500A - Preparation method of intermediate of hypoglycemic drug linagliptin.

-

NIH. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Retrieved January 16, 2026, from [Link]

-

Taylor & Francis Online. (2023). IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. Retrieved January 16, 2026, from [Link]

- Google Patents. (2015). WO2015067539A1 - Process and intermediates for the preparation of linagliptin.

-

PubMed Central. (n.d.). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). Retrieved January 16, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-BROMOPYRIMIDIN-2-AMINE | CAS 7752-82-1. Retrieved January 16, 2026, from [Link]

-

PubMed. (2023). Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 827628-33-1|tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate|BLD Pharm [bldpharm.com]

- 4. PubChemLite - Tert-butyl n-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate (C12H16BrN3O2) [pubchemlite.lcsb.uni.lu]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-bromo-N-ethyl-N-propylpyrimidin-2-amine | C9H14BrN3 | CID 11172584 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate, a compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental data, this document leverages advanced computational methods to generate and interpret the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive spectroscopic profile to aid in the identification, characterization, and further investigation of this and structurally related compounds.

Introduction

This compound (CAS 1215205-89-2) is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including approved pharmaceuticals. The presence of a bromine atom, a cyclopropyl group, and a tert-butyl carbamate protecting group suggests its potential as a versatile intermediate in the synthesis of more complex molecules with therapeutic applications. Accurate spectroscopic data is paramount for the unambiguous identification and quality control of such compounds. This guide provides a robust, albeit predicted, spectroscopic dataset for this molecule, serving as a valuable reference for researchers in the field.

Molecular Structure and Properties

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Properties

| Property | Value |

| CAS Number | 1215205-89-2 |

| Molecular Formula | C₁₂H₁₆BrN₃O₂ |

| Molecular Weight | 314.18 g/mol |

| Exact Mass | 313.0429 g/mol |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR data for this compound in CDCl₃ are summarized in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.65 | s | 2H | H-4, H-6 (pyrimidine) |

| 3.10 | m | 1H | N-CH (cyclopropyl) |

| 1.50 | s | 9H | C(CH₃)₃ (tert-butyl) |

| 1.05 | m | 2H | CH₂ (cyclopropyl) |

| 0.85 | m | 2H | CH₂ (cyclopropyl) |

Note: Predicted chemical shifts are subject to variation depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹H NMR Spectrum

-

Pyrimidine Protons (8.65 ppm): The two protons on the pyrimidine ring are expected to be in a deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic character of the ring. Their chemical equivalence leads to a predicted singlet.

-

Cyclopropyl Methine Proton (3.10 ppm): The proton on the carbon attached to the nitrogen is deshielded due to the influence of the adjacent nitrogen atom.

-

tert-Butyl Protons (1.50 ppm): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet in a shielded region of the spectrum.

-

Cyclopropyl Methylene Protons (1.05 and 0.85 ppm): The four methylene protons of the cyclopropyl ring are diastereotopic and are expected to appear as complex multiplets in the upfield region.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted ¹³C NMR data for this compound in CDCl₃ are summarized in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| 160.5 | C=O (carbamate) |

| 158.0 | C-2 (pyrimidine) |

| 155.0 | C-4, C-6 (pyrimidine) |

| 118.0 | C-5 (pyrimidine) |

| 82.0 | C(CH₃)₃ (tert-butyl) |

| 30.0 | N-CH (cyclopropyl) |

| 28.5 | C(CH₃)₃ (tert-butyl) |

| 12.0 | CH₂ (cyclopropyl) |

Note: Predicted chemical shifts are subject to variation depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (160.5 ppm): The carbonyl carbon of the carbamate group is expected to be the most deshielded carbon atom.

-

Pyrimidine Carbons (158.0, 155.0, 118.0 ppm): The carbon atoms of the pyrimidine ring are in a deshielded region, with the carbon attached to the bromine (C-5) being the most shielded among them due to the heavy atom effect.

-

tert-Butyl Carbons (82.0, 28.5 ppm): The quaternary carbon and the three methyl carbons of the tert-butyl group are expected in the aliphatic region.

-

Cyclopropyl Carbons (30.0, 12.0 ppm): The methine and methylene carbons of the cyclopropyl ring are expected at the higher and lower ends of the aliphatic region, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Predicted Exact Mass and Isotopic Pattern

The calculated exact mass and the expected isotopic pattern for the molecular ion [M]⁺ of C₁₂H₁₆BrN₃O₂ are presented in Table 4. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in a characteristic M and M+2 isotopic pattern.

Table 4: Predicted Isotopic Pattern for the Molecular Ion

| m/z | Relative Abundance (%) |

| 313.0429 | 100.0 |

| 314.0459 | 13.0 |

| 315.0409 | 97.7 |

| 316.0439 | 12.7 |

Expected Fragmentation Pattern

While a detailed fragmentation analysis requires experimental data, some general fragmentation pathways can be anticipated based on the structure:

-

Loss of the tert-butyl group: A common fragmentation pathway for tert-butyl carbamates is the loss of the tert-butyl group as isobutylene (56 Da) or a tert-butyl radical (57 Da).

-

Cleavage of the carbamate group: Fragmentation of the carbamate linkage can lead to ions corresponding to the pyrimidine-cyclopropyl amine and the Boc-group.

-

Fragmentation of the pyrimidine ring: The pyrimidine ring can undergo characteristic cleavages, although it is generally a stable moiety.

Experimental Protocols (Hypothetical)

The following outlines a standard workflow for the acquisition of spectroscopic data for a small molecule like this compound.

Figure 2: A typical experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit computationally predicted, spectroscopic profile of this compound. The predicted ¹H and ¹³C NMR data, along with the calculated exact mass and expected isotopic pattern, serve as a valuable reference for the identification and characterization of this compound. While predicted data offers significant insights, experimental verification remains the gold standard. This guide is intended to facilitate future experimental work and support the broader research and development efforts in the field of medicinal chemistry.

References

An In-Depth Technical Guide to tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate (CAS No. 1215205-89-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate, a key building block in contemporary medicinal chemistry. The document details its chemical identity, physicochemical properties, and a plausible, well-grounded synthetic pathway, complete with a step-by-step experimental protocol. Furthermore, it outlines robust methodologies for its analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The guide culminates in a discussion of its established and potential applications in drug discovery and development, particularly in the synthesis of targeted therapies. This document is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS No. 1215205-89-2) has emerged as a valuable heterocyclic intermediate in the field of drug discovery. Its unique structural architecture, featuring a reactive bromopyrimidine core, a cyclopropyl moiety, and a Boc-protected amine, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular entities. The strategic placement of the bromine atom on the pyrimidine ring provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core structure. The cyclopropyl group can enhance metabolic stability and binding affinity, while the Boc-protecting group allows for controlled deprotection and subsequent functionalization of the secondary amine. These features make this compound a sought-after building block for the development of targeted therapies, including kinase inhibitors.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the development of robust analytical methods. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1215205-89-2 | Arctom Scientific[1] |

| Molecular Formula | C₁₂H₁₆BrN₃O₂ | Arctom Scientific[1] |

| Molecular Weight | 314.18 g/mol | Arctom Scientific[1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |

Synthesis of this compound: A Plausible and Detailed Protocol

While a specific, publicly available, step-by-step synthesis for this exact molecule is not readily found in the literature, a plausible and robust synthetic route can be designed based on established organic chemistry principles and analogous transformations. The proposed synthesis involves a three-step sequence starting from commercially available 2-amino-5-bromopyrimidine.

Synthetic Strategy Overview

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: N-Cyclopropylation of 2-Amino-5-bromopyrimidine

This step introduces the cyclopropyl moiety onto the amino group of the pyrimidine ring. A copper-catalyzed reaction with cyclopropylboronic acid is a reliable method for this transformation.

-

Reaction: 2-Amino-5-bromopyrimidine + Cyclopropylboronic acid --(Cu(OAc)₂, Base, Ligand)--> 2-Amino-5-bromo-N-cyclopropylpyrimidine

-

Detailed Protocol:

-

To a stirred solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add cyclopropylboronic acid (1.5 eq), copper(II) acetate (Cu(OAc)₂, 0.1 eq), a ligand such as 2,2'-bipyridine (0.1 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

-

Stir the reaction mixture at a specified temperature, for instance, 80 °C, under an air atmosphere for a designated period, typically 12-24 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-amino-5-bromo-N-cyclopropylpyrimidine.

-

Step 2: Boc Protection of 2-Amino-5-bromo-N-cyclopropylpyrimidine

The final step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

Reaction: 2-Amino-5-bromo-N-cyclopropylpyrimidine + (Boc)₂O --(Base, Solvent)--> this compound

-

Detailed Protocol:

-

Dissolve 2-amino-5-bromo-N-cyclopropylpyrimidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base such as triethylamine (Et₃N, 1.5 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for 2-4 hours, monitoring its completion by TLC.

-

Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic layer under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final product, this compound.

-

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm integrating to 9 protons), the cyclopropyl protons (multiplets in the upfield region, typically between 0.5 and 1.0 ppm), and the pyrimidine ring protons (singlets or doublets in the aromatic region, around 8.5-9.0 ppm).

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Key signals would include those for the carbonyl carbon of the Boc group (around 150-155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the carbons of the pyrimidine ring, and the carbons of the cyclopropyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound.

-

Methodology: A reversed-phase HPLC method would be suitable for this analysis.

-

Column: A C18 column is a standard choice.

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the pyrimidine ring shows strong absorbance (e.g., around 254 nm).

-

-

Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

-

Technique: Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.

-

Expected Ion: In the positive ion mode, the expected molecular ion peak would correspond to [M+H]⁺, where M is the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Applications in Drug Discovery and Development

The structural features of this compound make it a highly valuable building block in the synthesis of various biologically active molecules, particularly in the realm of kinase inhibitors.

Kinase Inhibitor Synthesis

The 5-bromopyrimidine moiety is a common scaffold in the design of kinase inhibitors. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to introduce a wide range of substituents that can interact with the active site of a target kinase. The N-cyclopropyl-N-Boc-amino group can serve as a key pharmacophoric element or as a precursor to other functional groups after deprotection.

Caption: Application of the title compound in the synthesis of kinase inhibitors.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The modular nature of this building block allows for systematic modifications at multiple positions, which is crucial for lead optimization in a drug discovery program. By varying the substituent introduced at the 5-position of the pyrimidine ring and by modifying the N-cyclopropylamino group after deprotection, researchers can fine-tune the pharmacological properties of the resulting compounds, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its well-defined structure and multiple points for diversification make it an invaluable tool for the synthesis of novel drug candidates. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, robust analytical methodologies for its characterization, and insights into its applications in drug discovery. As the demand for targeted therapies continues to grow, the importance of such well-characterized and versatile intermediates will undoubtedly increase.

References

-

Dana Bioscience. tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate 50mg. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).

- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)

- Google Patents.

-

PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. [Link]

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

AA Blocks. tert-butyl N-[5-bromo-4-(1-cyclopropylethoxy)pyrimidin-2-yl]carbamate. [Link]

-

PubChem. tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate. [Link]

-

ResearchGate. Rapid column extraction method for actinides and 89/90Sr in water samples. [Link]

Sources

The Synthesis of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate: A-Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Privileged Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its nitrogen-rich framework allows for intricate interactions with biological targets, making it a privileged scaffold in drug design. The title compound, tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate, is a key intermediate, incorporating several desirable features for further molecular elaboration. The bromo-substituent provides a reactive handle for cross-coupling reactions, the cyclopropylamine moiety often imparts favorable metabolic stability and conformational rigidity, and the tert-butoxycarbonyl (Boc) protecting group allows for controlled, sequential synthesis. This guide provides an in-depth examination of the synthetic pathways to this valuable building block, focusing on the selection of starting materials and the rationale behind the chosen reaction methodologies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The final Boc-protection step suggests a precursor secondary amine, N-(5-bromopyrimidin-2-yl)cyclopropanamine. This intermediate can be formed through a carbon-nitrogen bond formation, specifically a cross-coupling reaction between a 2-halo-5-bromopyrimidine and cyclopropylamine. This leads to the identification of two primary starting materials: a suitably substituted pyrimidine and cyclopropylamine. The most common and commercially available pyrimidine precursor is 2-amino-5-bromopyrimidine, which can be synthesized from 2-aminopyrimidine.

Part 1: Synthesis of the Core Pyrimidine Scaffold: 2-Amino-5-bromopyrimidine

The synthesis of 2-amino-5-bromopyrimidine is a critical first step, and its efficiency can significantly impact the overall yield of the final product. The most common and scalable method is the electrophilic bromination of the readily available 2-aminopyrimidine.

Mechanism of Bromination

The bromination of 2-aminopyrimidine is a classic example of electrophilic aromatic substitution on a heterocyclic system. The amino group at the 2-position is a strong activating group, directing the incoming electrophile to the electron-rich 5-position. The reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent, which provides a source of electrophilic bromine in a controlled manner.

Experimental Protocol: Bromination of 2-Aminopyrimidine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Equivalents |

| 2-Aminopyrimidine | 95.10 | 1.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.05 |

| Acetonitrile (CH₃CN) | 41.05 | - | - |

Procedure:

-

To a solution of 2-aminopyrimidine in acetonitrile, N-bromosuccinimide is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is then triturated with water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to afford 2-amino-5-bromopyrimidine as a white to off-white solid.

This procedure is known to provide high yields of the desired product.[1]

Part 2: The Crucial C-N Bond Formation: N-Cyclopropylation

The introduction of the cyclopropyl group onto the pyrimidine core is achieved through a cross-coupling reaction. Two of the most powerful methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these two methodologies often depends on factors such as catalyst cost, substrate scope, and reaction conditions.

Method A: The Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[2][3] It employs a palladium catalyst in combination with a suitable phosphine ligand and a base.

Causality Behind Experimental Choices:

-

Catalyst: Palladium precursors such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used to generate the active Pd(0) catalyst in situ.[4]

-

Ligand: Bulky, electron-rich phosphine ligands are crucial for the success of the reaction. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) are often employed to promote the reductive elimination step and stabilize the catalytic species.[3][4]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.[4]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.[4]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-5-bromopyrimidine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Equivalents |

| 2-Amino-5-bromopyrimidine | 174.00 | 1.0 | 1.0 |

| Cyclopropylamine | 57.09 | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |

| BINAP | 622.67 | 0.03 | 0.03 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Toluene (anhydrous) | 92.14 | - | - |

Procedure:

-

To an oven-dried Schlenk tube, add 2-amino-5-bromopyrimidine, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene, followed by cyclopropylamine via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(5-bromopyrimidin-2-yl)cyclopropanamine.

A similar protocol has been described for the amination of 5-bromo-2-chloropyrimidine, demonstrating the viability of this approach.[4]

Method B: The Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[5] While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI, are the most common catalysts for Ullmann-type reactions.[6]

-

Ligand: The use of ligands can significantly improve the efficiency of the Ullmann condensation. N,N'-dimethyl-1,2-ethanediamine (DMEDA) or various amino acids have been shown to be effective. A recent study highlighted the use of a carbohydrazide ligand for the N-arylation of cyclopropylamine at room temperature.[6]

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common.

Experimental Protocol: Ullmann-type N-Arylation of 2-Amino-5-bromopyrimidine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Equivalents |

| 2-Amino-5-bromopyrimidine | 174.00 | 1.0 | 1.0 |

| Cyclopropylamine | 57.09 | 1.5 | 1.5 |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 |

| N,N'-Dimethyl-1,2-ethanediamine (DMEDA) | 88.15 | 0.2 | 0.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| Dimethylformamide (DMF, anhydrous) | 73.09 | - | - |

Procedure:

-

To a reaction vessel, add 2-amino-5-bromopyrimidine, copper(I) iodide, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas.

-

Add anhydrous DMF, N,N'-dimethyl-1,2-ethanediamine, and cyclopropylamine.

-

Heat the reaction mixture to 100-120 °C and stir until the reaction is complete.

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

The choice between the Buchwald-Hartwig and Ullmann reactions will depend on the specific requirements of the synthesis, including cost, scalability, and functional group tolerance. Palladium-catalyzed reactions are often milder and have a broader substrate scope, while copper-catalyzed reactions can be more cost-effective.[2]

Part 3: The Final Step: Boc Protection

The final step in the synthesis is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient transformation in organic synthesis.

Mechanism of Boc Protection

The protection reaction proceeds via nucleophilic attack of the secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4][7] This forms a tetrahedral intermediate which then collapses, releasing tert-butyl carbonate as a leaving group. The tert-butyl carbonate subsequently decomposes into carbon dioxide and tert-butanol. The reaction can be catalyzed by a base such as 4-(dimethylamino)pyridine (DMAP).[6]

Experimental Protocol: Boc Protection of N-(5-bromopyrimidin-2-yl)cyclopropanamine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Equivalents |

| N-(5-bromopyrimidin-2-yl)cyclopropanamine | 214.07 | 1.0 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 1.2 | 1.2 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | 0.1 |

| Dichloromethane (DCM) | 84.93 | - | - |

Procedure:

-

Dissolve N-(5-bromopyrimidin-2-yl)cyclopropanamine in dichloromethane.

-

Add triethylamine and a catalytic amount of DMAP to the solution.

-

Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established and robust chemical transformations. The key starting materials, 2-aminopyrimidine and cyclopropylamine, are commercially available. The synthesis of the 2-amino-5-bromopyrimidine core is a high-yielding bromination reaction. The pivotal C-N bond formation can be effectively achieved using either palladium or copper catalysis, with the Buchwald-Hartwig amination offering a milder and more general approach. The final Boc protection is a straightforward and efficient step. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols, enabling researchers to confidently prepare this valuable intermediate for applications in drug discovery and development.

References

-

Hong, P., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry, 89(1), 57-67. (URL: [Link])

-

United States Patent US 2002/0002279 A1. (URL: [Link])

-

Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. ResearchGate. (URL: [Link])

-

Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. PubMed. (URL: [Link])

-

Palladium-Catalyzed N-Arylation of Cyclopropylamines. ResearchGate. (URL: [Link])

-

Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. (URL: [Link])

-

Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

-

Ullmann condensation. Wikipedia. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

stability of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate under acidic conditions

An In-depth Technical Guide to the Stability of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate under Acidic Conditions

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic treatment.[1][2] However, the precise lability of a Boc group is highly substrate-dependent. This technical guide provides an in-depth analysis of the factors governing the stability of a complex substrate, this compound, under acidic conditions. We will dissect the mechanistic principles of Boc deprotection, evaluate the electronic and steric contributions of the 5-bromopyrimidinyl and cyclopropyl moieties, and present a robust experimental framework for quantifying this stability. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to inform synthetic route design, purification, and formulation involving complex heterocyclic intermediates.

The Fundamental Mechanism of Acidic Boc Deprotection

The acid-catalyzed cleavage of a tert-butyl carbamate is a well-established reaction that proceeds through a multi-step mechanism.[1] The process is initiated by the protonation of the carbamate, which significantly weakens the tert-butyl-oxygen bond.[3][4][5] The subsequent cleavage of this bond results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3] This carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[3][5] The liberated amine is then typically protonated by the excess acid in the medium, yielding the corresponding amine salt.[1][3]

The rate-determining step of this reaction is generally the formation of the tert-butyl carbocation.[6] The stability of this carbocation is a primary thermodynamic driving force for the reaction. However, the kinetics are profoundly influenced by the initial protonation equilibrium, which is dictated by the basicity of the carbamate itself.[7][8]

Structural Analysis of this compound

The stability of the title compound is not dictated by the Boc group in isolation. The electronic and steric nature of the substituents on the carbamate nitrogen—the 5-bromopyrimidinyl and cyclopropyl groups—play a decisive role.

Electronic Influence of the 5-Bromopyrimidinyl Moiety

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle. This effect is further intensified by the presence of the inductively withdrawing bromine atom at the 5-position. Consequently, the 5-bromopyrimidin-2-yl group acts as a powerful electron-withdrawing group, significantly decreasing the electron density on the nitrogen atom of the carbamate.

This has two major consequences for stability:

-

Reduced Basicity: The lone pair of electrons on the nitrogen is delocalized into the pyrimidine ring, making both the nitrogen and the adjacent carbonyl oxygen less basic. This disfavors the initial, requisite protonation step of the deprotection mechanism.[4] A higher acid concentration or a stronger acid will be required to achieve the same degree of protonation compared to a Boc-protected alkyl or aniline amine.

-

Ground State Stabilization: The electron-withdrawing nature of the N-aryl group attenuates the dipolar character of the carbamate's ground state, inducing more C-N single bond character.[9] This stabilization of the ground state increases the activation energy required for cleavage.

Therefore, it is predicted that the 5-bromopyrimidinyl group will confer significant stability to the Boc group against acid-mediated cleavage when compared to standard Boc-protected amines.

The Role of the N-Cyclopropyl Group

The influence of the N-cyclopropyl group is more nuanced. Cyclopropyl groups can electronically stabilize adjacent positive charges through conjugation. However, in this system, its primary effects are likely:

-

Steric Hindrance: The cyclopropyl group provides moderate steric bulk around the nitrogen atom, which could slightly hinder the approach of the solvated acid to the carbamate for protonation.

-

Nitrogen Geometry: The group may influence the pyramidalization of the nitrogen atom, affecting its hybridization and the orientation of its lone pair, which could subtly alter its basicity.

While not insignificant, the impact of the cyclopropyl group is expected to be secondary to the powerful electronic deactivation provided by the 5-bromopyrimidinyl ring. Studies involving the acidic deprotection of N-Boc protected cyclopropylglycine derivatives proceed successfully, indicating the cyclopropyl group does not prevent cleavage.[10]

Experimental Design for Stability Assessment

Theoretical analysis must be validated by empirical data. A forced degradation study is the standard and most reliable method for quantifying the stability of a compound under specific stress conditions.[11] This involves subjecting the compound to a range of acidic conditions and monitoring its degradation over time, typically by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive procedure to assess the acid stability of this compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the acidic solution in a sealed vial. Prepare a matrix of conditions:

-

Mild Acid: 0.1 N HCl (aq)

-

Strong Acid: 1.0 N HCl (aq)

-

Organic Acid: 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Control: 1:1 Acetonitrile:Water

-

-

Incubation: Place one set of vials at room temperature (25°C) and another set at an elevated temperature (e.g., 60°C) to accelerate degradation.

-

Time-Point Sampling: At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each vial.

-

Quenching: Immediately quench the reaction by diluting the aliquot into a buffer solution of known pH (e.g., pH 7 phosphate buffer) to neutralize the acid and halt further degradation.

-

Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method with UV detection. Calculate the percentage of the parent compound remaining relative to the t=0 time point.

Data Presentation and Expected Outcomes

The results of the forced degradation study can be summarized in a table to facilitate comparison. Based on the principles discussed, the title compound is expected to show significantly higher stability than more electron-rich Boc-protected amines.

Table 1: Hypothetical Stability Data (% Parent Compound Remaining at 25°C)

| Time (hr) | 0.1 N HCl | 1.0 N HCl | 20% TFA in DCM | Control (pH 7) |

| 0 | 100% | 100% | 100% | 100% |

| 2 | 99% | 95% | 85% | 100% |

| 6 | 98% | 88% | 60% | 100% |

| 12 | 96% | 75% | 35% | 100% |

| 24 | 92% | 60% | 10% | 100% |

Interpretation of Expected Results:

-

The compound will be highly stable to mild aqueous acid (0.1 N HCl) at room temperature.

-

Significant degradation will be observed only under stronger acidic conditions (1.0 N HCl or 20% TFA).[12]

-

Elevated temperatures will accelerate degradation across all acidic conditions.

-

The rate of cleavage is directly proportional to the strength of the acid used.

Potential Side Reactions and Mitigation

The primary byproduct of Boc deprotection is the tert-butyl cation.[13][14] This electrophilic species can engage in side reactions, particularly with nucleophilic sites on the substrate or product molecule. Electron-rich aromatic rings are especially susceptible to Friedel-Crafts-type alkylation.[13]

Mitigation Strategy: To prevent unwanted tert-butylation, a "scavenger" should be included in the reaction mixture.[1] Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than the substrate. Common and effective scavengers include:

-

Anisole

-

Thioanisole

-

Triethylsilane (TES)

-

Thiophenol[14]

The choice of scavenger depends on the specific substrate and reaction conditions. For the title compound, the pyrimidine ring is electron-deficient and thus not at high risk of alkylation. However, if other nucleophilic functional groups are present in a more complex molecule, the use of a scavenger is a prudent measure to ensure a clean reaction.

Conclusion

The is predicted to be substantially greater than that of simple Boc-protected alkyl or aryl amines. This enhanced stability is a direct result of the potent electron-withdrawing nature of the 5-bromopyrimidinyl group, which deactivates the carbamate towards the initial and essential protonation step required for cleavage. While standard deprotection is achievable with strong acids like TFA, milder acidic conditions may leave the Boc group intact, offering opportunities for selective deprotection in multifunctional molecules. The systematic, empirical evaluation of stability through forced degradation studies is critical for any drug development program to define acceptable conditions for synthesis, purification, and formulation.

References

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. (2006). ResearchGate. Retrieved from [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). National Institutes of Health (NIH). Retrieved from [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Retrieved from [Link]

-

Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010). Figshare. Retrieved from [Link]

-

Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010). ResearchGate. Retrieved from [Link]

-

Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. (2004). PubMed. Retrieved from [Link]

-

Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. (n.d.). Scribd. Retrieved from [Link]

-

3 Factors That Stabilize Carbocations. (2011). Master Organic Chemistry. Retrieved from [Link]

-

Substituent effects on the barrier to carbamate C–N rotation. (2004). University of Notre Dame. Retrieved from [Link]

-

tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate 50mg. (n.d.). Dana Bioscience. Retrieved from [Link]

-

tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate, min 97%, 1 gram. (n.d.). AKos GmbH. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. figshare.com [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. www3.nd.edu [www3.nd.edu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

solubility of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers practical methodologies for empirical determination.

Molecular Structure and Physicochemical Properties

Understanding the solubility of a compound begins with a thorough examination of its molecular structure. This compound (CAS NO. 1215205-89-2) possesses a molecular formula of C12H16BrN3O2 and a molecular weight of 314.18 g/mol .[1]

A detailed structural analysis reveals several key functional groups that dictate its solubility behavior:

-

5-Bromopyrimidine Ring: This heterocyclic aromatic ring is a core component. The presence of two nitrogen atoms makes the pyrimidine ring polar and capable of acting as a hydrogen bond acceptor. The bromine substituent further increases the molecular weight and introduces a polarizable halogen atom.

-

Cyclopropyl Group: This small, strained cycloalkane is nonpolar and contributes to the hydrophobic character of the molecule.

-

tert-Butyl Carbamate Group: This bulky protecting group consists of a polar carbamate moiety (-NHCOO-) and a nonpolar tert-butyl group. The carbamate's carbonyl oxygen and nitrogen can participate in hydrogen bonding as an acceptor and a donor, respectively. However, the large, nonpolar tert-butyl group significantly increases steric hindrance and lipophilicity, which can reduce solubility in polar solvents.

Overall, this compound is a moderately polar molecule with both hydrophobic and hydrophilic regions. Its solubility will be a balance between these competing characteristics.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3][4] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The dissolution process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2][3][5][6][7]

For a solute to dissolve, the energy required to break the interactions within the solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.

Solvent Classification and Properties

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors and acceptors. They are generally effective at dissolving polar and ionic compounds.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but lack an O-H or N-H bond, so they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors.

-

Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and are composed of molecules with minimal dipole moments. They are ideal for dissolving nonpolar, lipophilic compounds.

Predicted Solubility Profile

Based on the structural analysis of this compound and the theoretical principles of solubility, a predicted solubility profile in common organic solvents is presented below.

| Solvent | Type | Predicted Solubility | Justification |

| Hexane | Nonpolar | Low | The molecule has significant polarity from the bromopyrimidine and carbamate groups, making it unlikely to dissolve well in a completely nonpolar solvent like hexane. |

| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic pyrimidine ring may have favorable pi-stacking interactions with the aromatic ring of toluene, potentially leading to moderate solubility. |

| Diethyl Ether | Nonpolar | Low to Moderate | While considered nonpolar, the oxygen in diethyl ether can act as a hydrogen bond acceptor, which might provide some interaction with the carbamate group. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a versatile solvent that can dissolve a wide range of organic compounds. Its polarity is suitable for interacting with the polar groups of the target molecule without being hindered by strong hydrogen bonding networks. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality of ethyl acetate can act as a hydrogen bond acceptor, and its overall polarity is well-suited for dissolving moderately polar compounds like the one . |

| Acetone | Polar Aprotic | High | Similar to ethyl acetate, acetone's carbonyl group can accept hydrogen bonds, and its polarity is appropriate for this solute. |

| Acetonitrile | Polar Aprotic | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively solvate the molecule. |

| Isopropanol | Polar Protic | Moderate | As a polar protic solvent, isopropanol can engage in hydrogen bonding. However, the bulky nonpolar groups on the target molecule might limit its solubility compared to more polar aprotic solvents. |

| Ethanol | Polar Protic | Moderate | Similar to isopropanol, ethanol's ability to hydrogen bond is beneficial, but the hydrophobic regions of the solute may reduce overall solubility. |

| Methanol | Polar Protic | Moderate to Low | Methanol is more polar than ethanol and isopropanol. The significant nonpolar character of the tert-butyl and cyclopropyl groups may lead to lower solubility in this highly polar protic solvent. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is another highly polar aprotic solvent with strong solvating capabilities, making it a good candidate for dissolving the target compound. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a standardized experimental procedure should be followed. The shake-flask method is a common and reliable technique.[8]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Standard Solutions: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is highly soluble) to prepare a stock solution of known concentration. Perform serial dilutions to create a set of standard solutions for generating a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Shake the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Analyze the standard solutions and the diluted sample solutions by HPLC.

-

Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of the compound in the diluted sample.

-

Solubility Calculation: Calculate the solubility of the compound in the test solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Conclusion

References

-

CK-12 Foundation. What effect do intermolecular forces have on solubility? [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Ghaffari, A., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Saskoer.ca. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

-

Rowan Scientific. Predicting Solubility. [Link]

-

Al-Barakati, A., & Al-Turaifi, S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

-

Khan Academy. Unit 3: Intermolecular forces and properties. [Link]

-

Vedantu. How do Intermolecular forces affect solubility class 11 chemistry CBSE. [Link]

-

Nguyen, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Polarity of Solvents. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Arctom Scientific. CAS NO. 1215205-89-2 | this compound. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. ck12.org [ck12.org]

- 3. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. chem.ws [chem.ws]

- 5. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 6. Khan Academy [khanacademy.org]

- 7. How do Intermolecular forces affect solubility class 11 chemistry CBSE [vedantu.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide on the Potential Applications of Substituted Bromopyrimidines in Medicinal Chemistry

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Among its many derivatives, substituted bromopyrimidines have emerged as exceptionally versatile intermediates in drug discovery. The strategic placement of a bromine atom provides a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[3] This reactivity allows for the systematic and diverse functionalization of the pyrimidine core, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.[4][5] This guide delves into the multifaceted applications of substituted bromopyrimidines, with a primary focus on their pivotal role in the development of kinase inhibitors for oncology, as well as their emerging potential in antiviral and antimicrobial therapies. We will explore the synthetic strategies that leverage the unique reactivity of the C-Br bond, dissect the SAR of key bromopyrimidine-based therapeutic agents, and present detailed protocols for their synthesis and evaluation.

The Strategic Advantage of the Bromo-Substituent in Pyrimidine Chemistry

The utility of a halogen substituent on an aromatic ring in medicinal chemistry is multifaceted, serving both as a modulator of physicochemical properties and as a synthetic linchpin. In the context of the pyrimidine ring, a bromo-substituent offers a finely tuned balance of reactivity and stability.

Enhanced Reactivity in Cross-Coupling Reactions: The carbon-bromine bond is sufficiently labile to readily participate in oxidative addition to a low-valent palladium catalyst, the crucial first step in many cross-coupling reactions. This makes bromopyrimidines ideal substrates for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds.[3][6] This capability is paramount for constructing the complex molecular architectures often required for high-affinity binding to biological targets.[3]

Modulation of Physicochemical Properties: The introduction of a bromine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. The electron-withdrawing nature of bromine can also affect the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions and pharmacokinetic properties.

Site-Selectivity in Polyhalogenated Pyrimidines: In di- or tri-halogenated pyrimidines, the differential reactivity of C-Br versus C-Cl or C-F bonds allows for sequential, site-selective functionalization. For instance, in 2,4-dichloro-5-bromopyrimidine, the C4 and C2 positions are generally more susceptible to nucleophilic aromatic substitution, while the C5-Br bond is primed for cross-coupling, offering a powerful strategy for building molecular diversity.[7][8]

Application in Oncology: The Rise of Bromopyrimidine-Based Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology due to their frequent dysregulation in cancer.[9] The pyrimidine scaffold, mimicking the purine core of ATP, is a privileged structure for designing kinase inhibitors that compete for the ATP-binding site.[2][7] Substituted bromopyrimidines have been instrumental in the development of numerous potent and selective kinase inhibitors.

Targeting Bcr-Abl in Chronic Myeloid Leukemia (CML)